molecular formula C20H36O14 B145846 Arabinogalactan CAS No. 9036-66-2

Arabinogalactan

Cat. No.: B145846
CAS No.: 9036-66-2
M. Wt: 500.5 g/mol
InChI Key: SATHPVQTSSUFFW-UHFFFAOYSA-N
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Description

Galactoarabinan is a natural product found in Opuntia stricta, Larix gmelinii, and other organisms with data available.

Biochemical Analysis

Biochemical Properties

Arabinogalactan plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, this compound is known to interact with glycosyltransferases, which are involved in the synthesis of glycoproteins and glycolipids. These interactions are essential for the proper assembly and function of the cell wall. Additionally, this compound can bind to lectins, which are proteins that recognize specific carbohydrate structures, thereby mediating cell-cell communication and signaling .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to activate immune cells, such as macrophages and natural killer cells, enhancing their ability to respond to pathogens . It also affects the expression of genes involved in cell growth and differentiation, thereby playing a role in tissue development and repair .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to cell surface receptors, triggering signaling cascades that lead to various cellular responses. It also acts as an inhibitor or activator of specific enzymes, thereby regulating metabolic pathways. For instance, this compound has been found to inhibit the activity of certain glycosidases, enzymes that break down complex carbohydrates . This inhibition can alter the composition of the cell wall and affect cell growth and development.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under various conditions, but it can undergo degradation over extended periods. This degradation can lead to changes in its biological activity and its effects on cellular function. Long-term studies have demonstrated that this compound can have sustained effects on cell growth and differentiation, although the extent of these effects may diminish over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance immune function and promote tissue repair. At high doses, it can have toxic or adverse effects, such as inducing inflammation or disrupting normal cellular processes . These threshold effects highlight the importance of optimizing the dosage of this compound for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its synthesis and degradation. It is synthesized by glycosyltransferases, which add arabinose and galactose residues to the growing polysaccharide chain. This compound can also be degraded by glycosidases, which cleave the glycosidic bonds between the monosaccharides . These metabolic pathways are essential for maintaining the proper balance of this compound in the cell wall and ensuring its biological functions.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can be secreted into the extracellular matrix, where it interacts with other cell wall components. This compound can also be transported to specific cellular compartments, such as the Golgi apparatus, where it undergoes further modifications . The transport and distribution of this compound are regulated by transporters and binding proteins that recognize its specific carbohydrate structures.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cell wall, where it contributes to the structural integrity and mechanical properties of the cell. It can also be found in the plasma membrane, where it participates in cell signaling and communication . The localization of this compound is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell.

Properties

IUPAC Name

4-[6-[(3,5-dihydroxy-4-methoxyoxan-2-yl)oxymethyl]-3,5-dihydroxy-4-methoxyoxan-2-yl]oxy-2-(hydroxymethyl)-6-methyloxane-3,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O14/c1-7-11(23)18(12(24)9(4-21)32-7)34-20-15(27)17(29-3)13(25)10(33-20)6-31-19-14(26)16(28-2)8(22)5-30-19/h7-27H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SATHPVQTSSUFFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)OC)O)O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90864173
Record name 3-O-Methylpentopyranosyl-(1->6)-3-O-methylhexopyranosyl-(1->4)-2,6-anhydro-1-deoxyheptitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90864173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

9036-66-2
Record name D-Galacto-L-arabinan
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Galactoarabinan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.906
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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